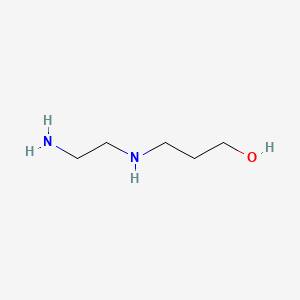

N-(3-Hydroxypropyl)ethylenediamine

Description

Contextualization and Academic Significance of N-(3-Hydroxypropyl)ethylenediamine

This compound, with the chemical formula C₅H₁₄N₂O, is a compound whose significance lies in its hybrid structure. nih.gov The presence of multiple reactive sites—two nitrogen atoms and one oxygen atom—allows for a wide range of chemical modifications and applications. evitachem.com This has made it a compound of interest for chemists seeking to design and synthesize novel molecules with tailored properties.

The academic significance of this compound is rooted in its utility as a fundamental building block. Its ability to act as a chelating agent, a monomer in polymerization reactions, and a scaffold for more complex molecular structures has been a driving force behind its investigation. Researchers are particularly interested in how the interplay between the amine and hydroxyl functional groups can be harnessed to create materials with unique characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₄N₂O |

| Molecular Weight | 118.18 g/mol |

| IUPAC Name | 3-(2-aminoethylamino)propan-1-ol |

| CAS Number | 56344-32-2 |

| Physical Form | Crystalline Lumps |

| Boiling Point | 149°C |

| Melting Point | 49°C |

Source: PubChem nih.gov, TCI America fishersci.com

Overview of Established Research Domains and Emerging Investigative Avenues

The research landscape for this compound and its derivatives is expanding. Established domains of research have primarily focused on its role in polymer chemistry and coordination chemistry. As a monomer, it has been utilized in the synthesis of novel polymers with potential applications in drug delivery and materials science. nih.gov

Emerging avenues of investigation are exploring the functionalization of this compound to create more sophisticated molecules. These include the development of novel ligands for metal complexes with potential catalytic or biomedical applications. The structural similarity of this compound to other compounds used in the formation of self-healing materials and hydrogels suggests a promising future for this compound in advanced materials development. sigmaaldrich.com

Content Inclusions

Detailed Research Findings

A notable area of research involving a derivative of this compound is in the field of polymer chemistry. A study focused on the synthesis of poly(3-hydroxypropyl ethylene-imine) (P3HPEI), a polymer derived from a similar structural motif. nih.gov This novel, water-soluble polymer was synthesized via a nucleophilic substitution reaction of linear polyethyleneimine with 3-bromo-1-propanol. nih.gov The resulting P3HPEI demonstrated good water solubility and significantly lower cytotoxicity compared to its parent polymer, linear polyethyleneimine. nih.gov Furthermore, it exhibited a low glass transition temperature (Tg = -38.6 °C), a characteristic that makes it suitable for creating flexible films. nih.gov

When blended with chitosan (B1678972), P3HPEI was used to fabricate elastic films for the potential buccal delivery of haloperidol, a poorly water-soluble drug. nih.gov This research highlights the potential of polymers derived from the this compound backbone in pharmaceutical and biomedical applications, particularly in the development of novel drug delivery systems. nih.gov

In the realm of coordination chemistry, while direct studies on this compound complexes are limited, research on its fully N-substituted derivative, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (HPEN), provides insight into its potential as a ligand. HPEN has been shown to form stable complexes with a variety of metal ions, including alkali, alkaline earth, and transition metals. nih.govresearchgate.net The coordination environment of the metal ion in these complexes is influenced by the denticity of the HPEN ligand and the nature of the counter-anion. nih.gov For instance, in the absence of water molecules, the anions can interact more strongly with the metal center. nih.gov The ability of the hydroxyl groups to participate in hydrogen bonding plays a crucial role in stabilizing the resulting complexes. nih.gov This suggests that this compound, with its available N-H and O-H protons, could also form a variety of structurally interesting and potentially functional metal complexes.

The synthesis of metal complexes with ligands derived from ethylenediamine (B42938) is a well-established field. For example, Schiff base ligands derived from ethylenediamine and other carbonyl compounds have been used to synthesize cobalt(II), nickel(II), copper(II), and zinc(II) complexes. nih.gov These studies demonstrate the versatility of the ethylenediamine backbone in creating polydentate ligands that can coordinate to metal ions in various geometries. nih.gov This provides a clear precedent for the potential of this compound to act as a versatile ligand in the synthesis of novel coordination compounds.

Emerging research also points towards the use of related silylated derivatives, such as N-[3-(trimethoxysilyl)propyl]ethylenediamine, as coupling agents and adhesion promoters in materials like fiberglass, adhesives, and coatings. nih.gov This highlights a potential avenue for the functionalization of this compound to create new materials with enhanced properties.

Table 2: Research Applications of this compound and its Derivatives

| Compound/Derivative | Research Area | Key Findings |

| Poly(3-hydroxypropyl ethylene-imine) | Polymer Chemistry, Drug Delivery | Synthesized as a novel water-soluble polymer; blended with chitosan to form elastic films for potential drug delivery. nih.gov |

| N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (HPEN) | Coordination Chemistry | Forms stable complexes with various metal ions; coordination environment influenced by ligand denticity and counter-anions. nih.govresearchgate.net |

| Ethylenediamine-derived Schiff bases | Coordination Chemistry | Act as versatile polydentate ligands for the synthesis of various metal complexes. nih.gov |

| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Materials Science | Used as a coupling agent and adhesion promoter in various materials. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c6-2-4-7-3-1-5-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLIZDDPOZZHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450293 | |

| Record name | N-(3-Hydroxypropyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56344-32-2 | |

| Record name | N-(3-Hydroxypropyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Hydroxypropyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 3 Hydroxypropyl Ethylenediamine

Direct Synthesis Routes for N-(3-Hydroxypropyl)ethylenediamine

The direct synthesis of this compound can be achieved through several strategic approaches, primarily involving the alkylation of ethylenediamine (B42938).

One prominent method is the N-alkylation of ethylenediamine with 3-chloro-1-propanol . In this reaction, the nucleophilic amine groups of ethylenediamine attack the electrophilic carbon bearing the chlorine atom in 3-chloro-1-propanol, leading to the formation of a carbon-nitrogen bond and the displacement of the chloride ion. To favor the monosubstituted product, a large excess of ethylenediamine is typically employed. This statistical control minimizes the formation of the disubstituted product. The reaction is generally carried out in a suitable solvent and may require heating to proceed at a practical rate. The resulting product mixture is then purified, often by distillation under reduced pressure, to isolate the desired this compound. A related approach involves the use of 3-bromo-1-propanol, which can offer different reactivity and reaction conditions.

Another viable direct synthesis route is the reductive amination of 3-hydroxypropanal (B37111) with ethylenediamine . This two-step, one-pot reaction involves the initial formation of a Schiff base intermediate through the condensation of one of the amine groups of ethylenediamine with the aldehyde group of 3-hydroxypropanal. This intermediate is then reduced in situ, typically using a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield the final this compound product. The reaction conditions, including pH and the choice of reducing agent, are crucial for optimizing the yield and minimizing side reactions.

A catalytic approach involves the N-alkylation of ethylenediamine with propan-1-ol over a heterogeneous catalyst. For instance, a mixed oxide catalyst of copper and nickel supported on alumina (B75360) (CuO–NiO/γ-Al2O3) has been shown to be effective for the N-alkylation of ethylenediamine with various alcohols, including propan-1-ol. science.govnih.gov This process typically requires elevated temperatures and pressures in a fixed-bed reactor. The catalyst facilitates the dehydrogenation of the alcohol to the corresponding aldehyde, which then undergoes reductive amination with the ethylenediamine.

A method for the synthesis of a related compound, N-[3-(trimethoxysilyl)propyl]ethylenediamine, involves the reaction of ethylenediamine with 3-chloropropyltrimethoxysilane. chemicalbook.com This suggests that the reaction of ethylenediamine with a 3-halopropanol is a feasible synthetic strategy.

Table 1: Comparison of Direct Synthesis Routes for this compound

| Synthesis Route | Reactants | Key Features |

|---|---|---|

| N-Alkylation | Ethylenediamine, 3-Chloro-1-propanol | Utilizes readily available starting materials; requires excess ethylenediamine for selectivity. |

| Reductive Amination | Ethylenediamine, 3-Hydroxypropanal | One-pot procedure; involves Schiff base intermediate. |

| Catalytic N-Alkylation | Ethylenediamine, Propan-1-ol | Heterogeneous catalysis; requires specific catalyst and reaction conditions. |

Derivatization Strategies and Synthetic Pathways for this compound Analogues

The presence of multiple reactive sites in this compound makes it an ideal scaffold for the synthesis of more complex molecules, including macrocyclic ligands and functionalized polymers.

Condensation Reactions for Macrocyclic Ligand Precursors

This compound is a valuable precursor for the synthesis of macrocyclic ligands, particularly those containing nitrogen and oxygen donor atoms. These macrocycles are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions.

A common strategy for constructing these macrocycles is through Schiff base condensation reactions . This involves reacting the diamine functionality of this compound with a dicarbonyl compound, such as a dialdehyde (B1249045) or a diketone. nih.govusu.ac.idnih.govresearchgate.net The reaction typically proceeds under conditions that favor the formation of the macrocyclic product over polymerization, often employing high-dilution techniques or metal-ion templating. The terminal hydroxyl group of the this compound moiety can remain as a pendant arm on the macrocycle, available for further functionalization or to influence the coordination properties of the ligand. For example, the condensation of two equivalents of this compound with two equivalents of a suitable dialdehyde can lead to the formation of a [2+2] macrocycle. The specific structure of the resulting macrocycle depends on the nature of the dicarbonyl compound and the reaction conditions.

The resulting macrocyclic Schiff bases can be used directly as ligands or can be further modified, for instance, by reduction of the imine bonds to yield more flexible macrocyclic polyamines. These ligands can then be used to chelate metal ions for various applications, including catalysis, medical imaging, and sensing.

Functionalization Protocols for Advanced Material Intermediates

The bifunctional nature of this compound also makes it a useful monomer for the synthesis of functional polymers and advanced materials. The primary and secondary amine groups can participate in polymerization reactions, while the hydroxyl group can be used to impart specific properties to the resulting material or for post-polymerization modification.

One important application is in the synthesis of polyamide-amines (PAAs) . This compound can be reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters) through a polycondensation reaction. mdpi.comgoogle.comyoutube.com The amine groups of the diamine react with the carboxylic acid groups to form amide linkages, creating a linear or cross-linked polymer. The pendant hydroxyl groups along the polymer backbone can increase the hydrophilicity of the material, improve its biocompatibility, and provide sites for further chemical modification. These polyamide-amines have potential applications in areas such as drug delivery, gene therapy, and as flocculants in water treatment.

Furthermore, the hydroxyl group of this compound can be functionalized prior to or after polymerization. For example, it can be esterified or etherified to introduce different functional groups, thereby tuning the properties of the resulting polymer for specific applications. This versatility allows for the creation of a wide range of materials with tailored characteristics, starting from a single, readily accessible building block.

Coordination Chemistry of N 3 Hydroxypropyl Ethylenediamine and Its Metal Complexes

Ligand Characterization: Binding Modes and Donor Atom Preferences

N-(3-Hydroxypropyl)ethylenediamine, with the chemical formula C5H14N2O, is an organic compound that features both ethylenediamine (B42938) and propanolamine (B44665) functionalities. nih.gov This structure provides three potential donor atoms for coordination to a metal ion: two nitrogen atoms from the ethylenediamine moiety and one oxygen atom from the terminal hydroxyl group. The presence of these donor sites allows the ligand to act as a potentially tridentate chelating agent, forming stable five- and six-membered chelate rings with a metal center. libretexts.org

The binding mode of this compound can be versatile. It can coordinate to a metal ion using all three donor atoms (N, N, O), acting as a tridentate ligand. In this mode, it can occupy three coordination sites of a metal, leading to the formation of stable octahedral or square pyramidal complexes, depending on the coordination number of the metal ion and the presence of other ligands. libretexts.org

Synthesis and Structural Elucidation of Transition Metal Complexes

Dinuclear Zinc(II) Complexes: Formation and X-ray Crystallographic Analysis

In the context of this compound, the hydroxyl group could potentially act as a bridging unit between two zinc(II) ions, leading to the formation of a dinuclear complex. The coordination environment around each zinc(II) ion would likely be completed by the nitrogen atoms of the ethylenediamine backbone and potentially other solvent molecules or counter-ions, resulting in tetrahedral or distorted trigonal-bipyramidal geometries. researcher.life A new zinc complex with a related ligand, N-(2-aminoethyl)-1,3-propanediamine, has been synthesized and structurally characterized, revealing a distorted octahedral geometry around the zinc atom. orientjchem.org

The table below presents hypothetical structural parameters for a dinuclear zinc(II) complex with this compound, based on known structures of similar complexes.

| Parameter | Hypothetical Value |

| Zn-N (amine) bond length | ~2.1 - 2.2 Å |

| Zn-O (bridging) bond length | ~1.9 - 2.0 Å |

| Zn···Zn distance | ~3.0 - 3.5 Å |

| Coordination Geometry | Tetrahedral or Distorted Trigonal-Bipyramidal |

Exploration of Complexation with Other Metal Ions

This compound is expected to form stable complexes with a variety of other transition metal ions in addition to zinc(II). The coordination behavior will be dictated by the specific properties of the metal ion. For example, with first-row transition metals like copper(II), nickel(II), and cobalt(II), the formation of octahedral or square planar complexes is anticipated, depending on the ligand field stabilization energy. nih.gov

Studies on the related ligand N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (HPEN) have shown that it forms complexes with alkaline earth metals such as Ca(II), Sr(II), and Ba(II), where the ligand coordinates through all six available donor atoms. nih.gov The stability and structure of these complexes are influenced by hydrogen bonding and the nature of the cation and anion. nih.gov Similarly, dinuclear Fe(III) complexes with hydroxypropyl-appended macrocyclic ligands have been synthesized and studied for their potential as MRI probes. nih.govnih.gov These studies suggest that the hydroxypropyl group plays a crucial role in stabilizing the metal complexes. nih.govnih.gov

The table below summarizes the expected coordination geometries for complexes of this compound with various metal ions.

| Metal Ion | Expected Coordination Geometry |

| Copper(II) | Square Planar or Distorted Octahedral |

| Nickel(II) | Octahedral or Square Planar |

| Cobalt(II) | Octahedral |

| Iron(III) | Octahedral |

| Manganese(II) | Octahedral |

Mechanistic Insights into Metal-Assisted Ligand Transformations

The coordination of this compound to a metal center can activate the ligand towards various chemical transformations. The metal ion can act as a Lewis acid, polarizing the C-O and C-N bonds and making the ligand more susceptible to nucleophilic or electrophilic attack. While specific studies on metal-assisted transformations of this compound are limited, insights can be drawn from the broader field of transition metal-catalyzed reactions. rsc.org

One potential transformation is the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. This process can be catalyzed by various transition metal complexes, often involving the formation of a metal-alkoxide intermediate. Another possibility is the dehydrogenation of the amine groups, which could lead to the formation of imine functionalities and potentially further condensation reactions. The specific reaction pathway would depend on the choice of metal catalyst, the reaction conditions, and the presence of oxidizing or reducing agents.

Advanced Analytical Characterization Techniques for N 3 Hydroxypropyl Ethylenediamine and Its Derivatives

Spectroscopic Methods for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(3-Hydroxypropyl)ethylenediamine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. youtube.comlibretexts.org

In a typical ¹H NMR spectrum of this compound, distinct signals correspond to the different sets of non-equivalent protons in the molecule. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, provide information about adjacent protons. For instance, the protons of the methylene (B1212753) groups (-CH₂-) will appear as complex multiplets due to coupling with neighboring protons on adjacent carbons and nitrogens.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon environment. libretexts.org The chemical shift of each carbon signal is indicative of its electronic environment, influenced by factors such as hybridization and proximity to electronegative atoms like oxygen and nitrogen. chemguide.co.ukksu.edu.sa For this compound, one would expect to see five distinct signals corresponding to the five carbon atoms in its backbone. Broadband proton-decoupled ¹³C NMR spectra are often acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. libretexts.org

| Atom Type | Group | Typical ¹³C Chemical Shift (ppm) chemguide.co.ukksu.edu.sa | Typical ¹H Chemical Shift (ppm) libretexts.org |

|---|---|---|---|

| Carbon | -CH₂-OH | 50 - 90 | ~3.6 |

| Carbon | -CH₂-NH- | 30 - 65 | ~2.7 |

| Carbon | -CH₂-NH₂ | 30 - 65 | ~2.8 |

| Carbon | -NH-CH₂-CH₂-OH | ~30 | ~1.7 |

| Carbon | -NH-CH₂-CH₂-NH₂ | ~45 | ~2.6 |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. physicsworld.com The resulting IR spectrum provides a unique "vibrational fingerprint" for the compound. physicsworld.comnih.gov For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule.

Key vibrational modes include the O-H stretch from the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary and secondary amine groups are observed in the 3300-3500 cm⁻¹ range. C-H stretching vibrations from the aliphatic chain are found just below 3000 cm⁻¹. Other important absorptions include the C-O stretching vibration (around 1050-1150 cm⁻¹) and the C-N stretching vibrations (typically in the 1020-1250 cm⁻¹ range). The bending vibrations for the various groups (e.g., -CH₂- scissoring, N-H bending) appear in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (medium) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 (strong) |

| N-H (Amine) | Bending | 1590 - 1650 (variable) |

| C-O (Alcohol) | Stretching | 1050 - 1150 (strong) |

| C-N (Amine) | Stretching | 1020 - 1250 (variable) |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) techniques are paramount for determining the three-dimensional atomic arrangement of crystalline materials. rigaku.com Both single crystal and powder XRD provide invaluable data on the solid-state structures of this compound and its derivatives.

Single Crystal X-ray Diffraction of Metal Complexes

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. rigaku.comrsc.org When this compound acts as a ligand to form metal complexes, SC-XRD can be used to characterize the resulting coordination compounds. researchgate.net

The process involves growing a suitable single crystal of the metal complex and exposing it to a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate a detailed model of the crystal structure. rigaku.com This analysis reveals the coordination geometry of the metal center, the conformation of the this compound ligand, and how the individual complex molecules pack together in the crystal lattice. researchgate.netresearchgate.net

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and characterizing the polymorphism of a substance. rigaku.comnih.gov Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. americanpharmaceuticalreview.com PXRD is particularly useful for analyzing bulk powder samples. rigaku.com

The PXRD pattern is a fingerprint of the crystalline solid. researchgate.net Each polymorph will produce a unique diffraction pattern, characterized by the positions and relative intensities of the diffraction peaks. rigaku.com By comparing the experimental PXRD pattern of a sample to reference patterns, the specific polymorphic form can be identified. nih.gov This technique is crucial in pharmaceutical and materials science to ensure the correct and most stable crystal form of a compound is being used. americanpharmaceuticalreview.comresearchgate.net Synchrotron-based XRPD can be employed for detecting very low levels of polymorphic impurities. nih.gov

Thermal Analysis of this compound Derivatives

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature. These methods are often used in conjunction with PXRD to fully characterize the thermal behavior and stability of different polymorphic forms of this compound derivatives. rigaku.com

Based on the provided outline, a comprehensive search was conducted to gather information on the advanced analytical characterization and chromatographic separation techniques for This compound .

However, the search did not yield specific research findings or data for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Gas Chromatography (GC), or Liquid Chromatography (LC) applied directly to This compound .

The available scientific literature and analytical data predominantly focus on a related, but structurally different, compound: N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine , also known as Quadrol. This derivative has four hydroxypropyl groups, whereas the requested compound has only one. Due to these significant molecular differences, the analytical data for N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine cannot be used to accurately represent the properties and behaviors of this compound.

To ensure scientific accuracy and strict adherence to the request of focusing solely on this compound, the article cannot be generated as outlined with the currently available information.

We can proceed in one of the following ways:

Broaden the scope of the article to include derivatives like N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine, for which detailed analytical data is available.

Await further specific sources or data pertaining directly to this compound.

Please advise on how you would like to proceed.

Theoretical and Computational Studies on N 3 Hydroxypropyl Ethylenediamine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties and predicting the chemical behavior of N-(3-Hydroxypropyl)ethylenediamine.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves calculating the electronic energy and forces on each atom, and systematically adjusting the atomic coordinates to find the lowest energy conformation. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d) or cc-pVDZ, to achieve a balance between accuracy and computational cost. researchgate.netnih.gov The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, indicating these sites are prone to electrophilic attack or coordination with metal ions.

Table 1: Illustrative DFT-Calculated Parameters for this compound Note: This table presents typical parameters that would be obtained from a DFT calculation at a level like B3LYP/6-31G(d). Actual values would require a specific calculation.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized geometry. | Value in Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ 1.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | ~ 8.0 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | Value in Debye |

Computational methods are increasingly used for the accurate prediction of spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.com The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard for calculating NMR shielding tensors. nih.gov These calculated shielding constants can be linearly correlated with experimental chemical shifts to provide highly accurate predictions for both ¹H and ¹³C NMR spectra. researchgate.net

The process involves first obtaining an accurate, low-energy conformation of this compound, often through DFT geometry optimization. Subsequently, GIAO-DFT calculations are performed on this structure to compute the isotropic shielding values for each nucleus. By comparing these values to those of a reference standard (like tetramethylsilane) and applying a scaling factor, a predicted NMR spectrum can be generated. This technique is invaluable for confirming molecular structure and assigning specific peaks in an experimental spectrum. nih.gov Studies have benchmarked various functionals, finding that methods like B3LYP and WP04, paired with basis sets such as cc-pVDZ or 6-311++G(2d,p), offer good accuracy. researchgate.netgithub.io

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts for this compound Note: This table illustrates the format for comparing computationally predicted NMR data with experimental values. The values are hypothetical.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 (-CH₂-OH) | 60.5 | 61.2 | 3.60 | 3.55 |

| C2 (-CH₂-CH₂OH) | 34.1 | 34.8 | 1.70 | 1.65 |

| C3 (-NH-CH₂-) | 48.2 | 48.9 | 2.75 | 2.70 |

| C4 (-CH₂-NH₂) | 50.1 | 50.7 | 2.85 | 2.80 |

| C5 (H₂N-CH₂-) | 41.5 | 42.1 | 2.95 | 2.90 |

Molecular Modeling and Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering deep insights into intermolecular interactions. arxiv.org For this compound, MD simulations can model its behavior in bulk liquid form or in solution, revealing how molecules interact with each other and with solvent molecules. These simulations rely on a force field, a set of parameters that defines the potential energy of the system.

By simulating a system containing many this compound molecules, one can analyze the formation and lifetime of intermolecular hydrogen bonds involving the -OH and -NH groups. researchgate.net Analysis of the simulation trajectory can yield properties like the radial distribution function (RDF), which describes the probability of finding one atom at a certain distance from another. This is particularly useful for visualizing the solvation shell structure around the molecule. osti.gov The stability of the molecule's conformation during the simulation can be monitored by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov These simulations are critical for understanding physical properties like viscosity and diffusion, which are governed by intermolecular forces.

Computational Approaches to Catalytic Mechanisms and Ligand-Metal Interactions

The presence of two nitrogen atoms and one oxygen atom makes this compound an effective chelating ligand for various metal ions. Computational methods, particularly DFT, are extensively used to study the structure, stability, and bonding of the resulting metal complexes. mdpi.com

These studies can predict the preferred coordination geometry (e.g., octahedral, square planar) of a metal ion when complexed with one or more this compound ligands. researchgate.net By calculating the binding energy, researchers can assess the stability of the complex. Furthermore, techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer between the ligand and the metal, providing a detailed picture of the nature of the coordinate bonds. researchgate.net Such computational investigations are vital for designing new catalysts or metal-based materials, as they can screen potential ligand-metal combinations and elucidate reaction mechanisms at an atomic level. nih.govnih.gov For instance, DFT calculations could model how the coordination of this compound to a metal center influences the electronic structure of the metal, potentially enhancing its catalytic activity.

Table 3: Illustrative DFT-Calculated Bond Lengths for a Hypothetical [M(this compound)]²⁺ Complex Note: This table shows representative data for a generic divalent metal ion (M²⁺) complexed with the ligand.

| Bond | Description | Illustrative Bond Length (Å) |

|---|---|---|

| M-O | Bond between the metal and the hydroxyl oxygen. | 2.15 |

| M-N1 | Bond between the metal and the secondary amine nitrogen. | 2.20 |

| M-N2 | Bond between the metal and the primary amine nitrogen. | 2.25 |

Research Applications and Functional Materials Derived from N 3 Hydroxypropyl Ethylenediamine

Biomedical Research Applications of N-(3-Hydroxypropyl)ethylenediamine Complexes

The ability of this compound to form stable complexes with various metal ions has made it a subject of interest in biomedical research. These metal complexes often exhibit unique biological activities, opening up new avenues for therapeutic and diagnostic development.

Investigations into Anticancer Activity of Derived Metal Complexes

The quest for new and more effective anticancer agents has led researchers to explore the potential of metal-based drugs. researchgate.net Metal complexes offer a wide range of coordination geometries and reactivities that can be exploited for therapeutic purposes. nih.gov In this context, this compound has been used as a ligand in the synthesis of novel metal complexes with potential antitumor properties. researchgate.net

For instance, studies on various metal complexes have demonstrated that their anticancer activity can be influenced by the ligand's structure, which can affect the complex's stability, solubility, and ability to cross cell membranes. nih.govnih.gov The presence of both amine and hydroxyl groups in this compound allows for the fine-tuning of these properties. The investigation of such complexes is an active area of research, with studies focusing on their synthesis, characterization, and evaluation of their cytotoxic effects against various cancer cell lines. enamine.netnih.govmdpi.com

Table 1: Examples of Metal Complexes Investigated for Anticancer Activity

| Metal Ion | Ligand System | Investigated Cancer Cell Lines | Reference |

| Platinum(II) | Derived from N-benzyl-ethylenediamine and oxalate | Human non-small cell lung carcinoma (A549), mouse melanoma (B16-F1, B16-F10), human breast adenocarcinoma (MDA-MB-231) | nih.gov |

| Iridium(III) | Polypyridyl complexes | Human colon cancer HCT116 cells | nih.gov |

| Copper(II), Nickel(II) | Hydrazone Schiff base ligands | Human breast adenocarcinoma (MCF-7) | nih.gov |

| Rhodium(III) | Quercetin | HeLa (cervix), HepG-2 (liver) | mdpi.com |

Role in Metabolite Identification and Biotransformation Studies (e.g., cyclophosphamide (B585) hydrolysis products)

This compound and its derivatives have played a significant role in the study of drug metabolism and biotransformation. A notable example is its involvement in the identification of hydrolysis products of the widely used anticancer drug, cyclophosphamide. nih.govacs.orgacs.org

Early studies on the hydrolysis of cyclophosphamide identified N-(2-hydroxyethyl)-N'-(3-hydroxypropyl)ethylenediamine as a major product when the drug was heated in an aqueous solution. nih.govacs.org This discovery was crucial for understanding the degradation pathways of cyclophosphamide and for identifying potential metabolites. The identification of this dioldiamine was confirmed through independent synthesis and comparison of its properties with the isolated hydrolysis product. acs.org

Further investigations into the decomposition of cyclophosphamide under various pH conditions have provided a more detailed picture of its hydrolysis, revealing the formation of different products depending on the acidity of the environment. nih.gov These studies are essential for understanding the stability of the drug and its behavior under physiological conditions. The use of techniques like 31P NMR spectroscopy has been instrumental in elucidating the complex hydrolysis pathways. nih.gov

Functionalization in Drug Delivery Systems and Nanocarriers

The development of effective drug delivery systems is a cornerstone of modern pharmacology. This compound and its derivatives are being explored for their potential to functionalize nanocarriers and other drug delivery platforms. nih.govmdpi.com The presence of reactive amine and hydroxyl groups allows for the covalent attachment of drugs, targeting ligands, and other functional moieties to the surface of these carriers.

For example, polymers containing ethylenediamine (B42938) units have been investigated for their use in gene delivery systems. nih.gov The ability of these polymers to condense DNA and form nanoparticles is crucial for protecting the genetic material and facilitating its entry into cells. The properties of these polyplexes, such as their size and surface charge, can be tuned by modifying the polymer structure, for which this compound can serve as a valuable building block.

Furthermore, the synthesis of novel polymers like poly(3-hydroxypropyl ethyleneimine) (P3HPEI) from linear polyethyleneimine highlights the utility of the hydroxypropyl group in modifying polymer properties. semanticscholar.org P3HPEI has shown good water solubility and reduced cytotoxicity compared to its parent polymer, making it a promising candidate for biomedical applications, including the formation of films for drug delivery. semanticscholar.org The development of such functionalized polymers is a key area of research in the field of nano-drug delivery systems. mdpi.commdpi.com

Applications in Advanced Polymer and Material Science

The unique chemical structure of this compound also makes it a valuable component in the synthesis of advanced polymers and materials with tailored properties.

Integration as a Functionalizing Agent in Polymer Synthesis (e.g., polysiloxane-modified polyurethanes)

This compound and its close structural analogs, such as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, are utilized as functionalizing agents and crosslinkers in polymer synthesis. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The presence of multiple hydroxyl groups allows for the formation of cross-linked networks, leading to materials with enhanced mechanical and thermal properties. mallakchemicals.comfishersci.be

In the production of polyurethane foams, for example, these compounds can act as both a cross-linking agent, due to their hydroxyl groups, and a catalyst, due to their tertiary amine groups. mallakchemicals.comfishersci.becymitquimica.com This dual functionality is highly advantageous in streamlining the manufacturing process. These compounds are also used in the formulation of coatings, adhesives, and sealants. sigmaaldrich.comsigmaaldrich.comfishersci.be

The ability to introduce specific functional groups into a polymer backbone is crucial for tailoring its properties for specific applications. The use of this compound and related compounds in post-polymerization modification allows for the synthesis of a wide variety of functional polymers, including glycopolymers, which have potential applications in biomaterials. mdpi.com

Precursor for Tailored Material Properties

The versatility of this compound as a precursor allows for the creation of materials with specifically designed properties. By carefully selecting the other reactants and controlling the polymerization conditions, it is possible to synthesize polymers with a wide range of characteristics.

For instance, the ring-opening polymerization of macrocyclic esters derived from ω-hydroxycarboxylic acids, such as 3-hydroxypropionic acid, offers a route to high molecular weight biodegradable polyesters. researchgate.netgoogle.com The properties of these polymers can be fine-tuned by the choice of the monomer and the polymerization catalyst.

Furthermore, in the field of additive manufacturing, the post-processing of materials like titanium alloys can be used to tailor their microstructure and mechanical properties. mdpi.com While not a direct application of this compound, this principle of tailoring material properties through chemical and physical modification is central to the use of functional precursors in materials science. The ability of this compound to participate in a variety of chemical reactions makes it a valuable tool for chemists and material scientists seeking to create new materials with advanced functionalities.

Emerging Roles in Catalysis and Sensing Technologies

The unique structural features of this compound, namely the presence of two nitrogen atoms with differing basicities and a terminal hydroxyl group, position it as a versatile building block in the development of advanced functional materials. These functionalities allow for its incorporation into more complex molecular architectures, leading to emerging applications in the fields of catalysis and sensing. Research in these areas is leveraging the chelating ability and reactive sites of the molecule to create novel catalysts and highly sensitive detection systems.

In catalysis, this compound primarily serves as a ligand scaffold for the generation of transition metal complexes. The diamine and hydroxyl functionalities provide multiple coordination sites for metal ions, leading to the formation of stable and catalytically active species. These complexes, particularly those involving Schiff base ligands derived from this compound, are being explored for their efficacy in a variety of organic transformations. The electronic and steric environment around the metal center can be fine-tuned by modifying the ligand structure, thereby influencing the catalytic activity and selectivity. While direct catalytic applications of this compound are still an area of active research, the well-established catalytic prowess of similar ethylenediamine-derived Schiff base complexes provides a strong indication of its potential. For instance, manganese(III) Schiff base complexes have demonstrated significant catalytic activity in the oxidation of various substrates.

The field of sensing technologies represents another promising avenue for the application of this compound. Its ability to be functionalized onto various substrates, including nanoparticles and polymers, makes it a valuable component in the design of chemosensors. The nitrogen and oxygen atoms of this compound can act as binding sites for specific analytes, such as metal ions. This interaction can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response. For example, ethylenediamine derivatives have been successfully employed in the fabrication of sensors for the detection of various analytes with high sensitivity and selectivity. The development of electrochemical sensors based on ethylenediamine-reduced graphene oxide for the detection of environmental pollutants highlights the potential of incorporating this compound into similar sensing platforms. rsc.orgresearchgate.net The hydroxyl group offers a convenient handle for further modification, allowing for the attachment of fluorophores or other signaling moieties to construct sophisticated fluorescent sensors.

The following tables summarize the performance of catalytic and sensing systems based on derivatives of ethylenediamine, illustrating the potential applications for materials derived from this compound.

Table 1: Catalytic Activity of a Manganese(III) Schiff Base Complex in Oxidation Reactions

| Substrate | Product | Conversion (%) |

| 2-aminophenol | 2-aminophenoxazin-3-one | High |

| 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | High |

| Styrene | Styrene oxide | Moderate |

Data adapted from studies on related ethylenediamine Schiff base complexes, demonstrating potential catalytic applications. nih.gov

Table 2: Performance of an Electrochemical Sensor Based on Ethylenediamine-Modified Graphene for Fenitrothion Detection

| Parameter | Value |

| Linear Range | 0.1–6.25 ng mL⁻¹ |

| Limit of Detection | 0.036 ng mL⁻¹ (S/N = 3) |

| Selectivity | High against other interfering pesticides |

This data is for an electrochemical sensor using a related ethylenediamine derivative and illustrates the potential for developing similar sensors with this compound. rsc.org

Conclusion and Future Directions in N 3 Hydroxypropyl Ethylenediamine Research

Synopsis of Key Research Findings and Methodological Advancements

Research specifically focused on N-(3-Hydroxypropyl)ethylenediamine is sparse. The majority of available information is centered on its fundamental physicochemical properties, which are crucial for any potential application. Methodological advancements directly related to the synthesis and analysis of this specific compound are not extensively documented in dedicated studies. However, its synthesis can be inferred from the established chemistry of reacting ethylenediamine (B42938) with propylene (B89431) oxide. The controlled addition of one equivalent of propylene oxide to ethylenediamine would theoretically yield this compound. Methodological advancements in controlling the stoichiometry and reaction conditions of such processes are key to selectively producing the mono-substituted product over more highly substituted derivatives. nih.gov

The primary research findings are currently limited to its basic characterization.

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C5H14N2O |

| Molecular Weight | 118.18 g/mol |

| IUPAC Name | 3-(2-aminoethylamino)propan-1-ol |

| CAS Number | 56344-32-2 |

| Computed XLogP3 | -1.5 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

These fundamental properties suggest a water-soluble, polar molecule with reactive primary and secondary amine groups, as well as a primary hydroxyl group. These functional groups are the basis for its potential utility in a range of chemical reactions and applications.

Unaddressed Research Questions and Prospective Investigative Avenues

The limited body of research on this compound leaves a wide array of questions unanswered, presenting numerous opportunities for future investigation.

Key Unaddressed Research Questions:

Selective Synthesis: What are the most efficient and selective catalytic systems and reaction conditions for the high-yield synthesis of this compound, minimizing the formation of di-, tri-, and tetra-substituted products?

Coordination Chemistry: How does the presence of both a primary and a secondary amine, along with a hydroxyl group, influence its coordination behavior with various metal ions? What are the structures and properties of the resulting metal complexes?

Polymer Chemistry: Can this compound serve as a useful monomer or crosslinking agent in the synthesis of novel polymers? What would be the properties of polyurethanes, polyamides, or epoxy resins incorporating this molecule?

Performance in Specific Applications: How does this compound perform in applications where its more substituted analogs are used, such as in CO2 capture, as a corrosion inhibitor, or as a curing agent? Does its unique structure offer any advantages?

Prospective Investigative Avenues:

Catalyst Development: Research into novel catalysts that can control the regioselectivity and degree of substitution in the reaction between ethylenediamine and propylene oxide would be highly valuable.

Complexation Studies: A systematic investigation of its coordination chemistry with a range of transition metals could reveal complexes with interesting catalytic, magnetic, or biological properties.

Material Science: The synthesis and characterization of polymers derived from this compound could lead to new materials with tailored properties for coatings, adhesives, or biomedical applications.

Comparative Performance Evaluation: Direct comparative studies of this compound against its more substituted derivatives in applications like carbon capture and corrosion inhibition would elucidate its specific advantages and disadvantages.

Interdisciplinary Impact and Translational Research Potential

While direct translational research on this compound is currently limited due to the foundational nature of the existing knowledge, its potential interdisciplinary impact is significant.

Environmental Science: The amine functional groups suggest potential for use in carbon dioxide capture technologies. nih.govrsc.orgresearchgate.netsemanticscholar.org Research into its efficacy and stability in such systems could contribute to the development of new and improved methods for mitigating greenhouse gas emissions.

Materials Science and Engineering: As a potential building block for polymers and a corrosion inhibitor, it could find applications in the development of advanced materials with enhanced durability and performance. derpharmachemica.commat-pro.commdpi.comresearchgate.net Its ability to form protective films on metal surfaces is a promising area for translational research in industries such as aerospace, automotive, and construction.

Pharmaceutical and Biomedical Fields: While its biological activity is unknown, many amine-containing compounds exhibit bioactivity. Preliminary screening of this compound and its metal complexes for antimicrobial, anticancer, or other therapeutic properties could open up new avenues for drug discovery. The biocompatibility of polymers derived from it would be a key factor in any potential biomedical applications.

Q & A

Q. What are the standard synthetic routes for N-(3-Hydroxypropyl)ethylenediamine, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethylenediamine with 3-chloro-1-propanol under reflux in a polar solvent (e.g., ethanol or water) at 60–80°C for 12–24 hours. Optimization parameters include:

- pH control : Maintaining alkaline conditions (pH 10–12) using NaOH or KOH to enhance nucleophilicity.

- Molar ratios : A 1:2 molar ratio of ethylenediamine to 3-chloro-1-propanol improves yield by minimizing side products like bis-substituted derivatives.

- Temperature : Lower temperatures (<70°C) reduce decomposition but prolong reaction time.

Characterization is performed using ¹H/¹³C NMR (to confirm substitution patterns) and HPLC (purity >95%). Yields typically range from 65–80% after column chromatography .

Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?

Key techniques include:

- Spectroscopy :

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O from hydroxypropyl group).

- NMR : ¹H NMR signals at δ 2.5–3.0 ppm (ethylene protons) and δ 1.6–1.8 ppm (hydroxypropyl CH₂).

- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 133.1.

- Elemental analysis : Matches calculated C, H, N percentages (C₅H₁₄N₂O).

For ambiguous cases (e.g., distinguishing mono- vs. bis-substituted products), 2D NMR (COSY, HSQC) resolves proton-proton coupling and carbon assignments .

Advanced Research Questions

Q. What are the challenges in studying this compound’s interactions with biological targets, and how can they be addressed methodologically?

The compound’s polyamine structure allows interaction with nucleic acids, enzymes, and cell membranes, but its hydrophilicity limits membrane permeability. Strategies include:

- Fluorescent labeling : Conjugation with dansyl chloride or FITC for tracking cellular uptake via confocal microscopy.

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to targets like DNA or kinases (e.g., KD values in µM range).

- Molecular docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis studies (e.g., targeting ATP-binding pockets).

Contradictions in reported bioactivities (e.g., antiviral vs. cytotoxic effects) may arise from assay conditions (e.g., pH, serum proteins). Standardizing protocols and using isogenic cell lines reduce variability .

Q. How does structural modification of this compound influence its efficacy as a drug delivery vector?

Modifications to the hydroxypropyl or ethylenediamine backbone alter pharmacokinetics:

| Modification | Effect | Example |

|---|---|---|

| Acylation | Increases lipophilicity, enhances BBB penetration | Stearoyl conjugation for brain targeting |

| PEGylation | Reduces renal clearance, prolongs half-life | PEG-2000 for sustained release |

| Quaternary ammonium | Enhances DNA condensation efficiency | Methylation of terminal amines |

In vitro/vivo studies : Modified derivatives show 2–5x higher transfection efficiency in HEK293 cells compared to unmodified analogs, but may increase cytotoxicity at high doses .

Q. What computational and experimental approaches resolve contradictions in the compound’s stability under physiological conditions?

Discrepancies in stability studies (e.g., hydrolysis rates in PBS vs. serum) are addressed by:

- Accelerated stability testing : Incubate at 37°C in buffers (pH 4–9) and analyze degradation products via LC-MS.

- Density functional theory (DFT) : Calculates hydrolysis activation energies; hydroxypropyl group’s electron-donating effect stabilizes the amine at pH <6.

- Circular dichroism (CD) : Monitors conformational changes in DNA complexes under varying ionic strengths.

Data show the compound degrades <10% in 24 hours at pH 7.4 but >50% at pH 2.0, aligning with gastric instability .

Methodological Considerations

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Quality control : Implement in-process monitoring via inline FT-IR to track reaction progression.

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity batches.

- Standardization : Adopt ICH guidelines for impurity profiling (e.g., residual solvent limits per USP <467>).

Inter-laboratory validation studies show ±5% yield variation when protocols are strictly followed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.